molecular formula C18H15N5O6 B11154334 N'-[3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanoyl]-4-nitrobenzohydrazide

N'-[3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanoyl]-4-nitrobenzohydrazide

Cat. No.: B11154334
M. Wt: 397.3 g/mol
InChI Key: KKOHNNVPYFEGKD-UHFFFAOYSA-N
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Description

N’-[3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANOYL]-4-NITROBENZOHYDRAZIDE is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by its unique structure, which includes a tetrahydroquinazoline core, a propanoyl linker, and a nitrobenzohydrazide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANOYL]-4-NITROBENZOHYDRAZIDE typically involves multiple steps:

    Formation of the Tetrahydroquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroquinazoline ring.

    Attachment of the Propanoyl Linker: The propanoyl group is introduced through acylation reactions, often using propanoyl chloride or anhydride in the presence of a base such as pyridine.

    Introduction of the Nitrobenzohydrazide Moiety: The final step involves the coupling of the nitrobenzohydrazide group to the propanoyl-tetrahydroquinazoline intermediate. This can be achieved through condensation reactions using hydrazine derivatives under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N’-[3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANOYL]-4-NITROBENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine group, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogenating agents, alkylating agents, and acylating agents are employed under appropriate conditions (e.g., temperature, solvent, catalyst).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to the formation of quinazoline N-oxides or other oxidized species.

Scientific Research Applications

N’-[3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANOYL]-4-NITROBENZOHYDRAZIDE has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: It is used in the development of new materials, dyes, and pharmaceuticals, owing to its versatile reactivity and functional groups.

Mechanism of Action

The mechanism by which N’-[3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANOYL]-4-NITROBENZOHYDRAZIDE exerts its effects involves interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANOYL]-4-NITROBENZOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C18H15N5O6

Molecular Weight

397.3 g/mol

IUPAC Name

N'-[3-(2,4-dioxo-1H-quinazolin-3-yl)propanoyl]-4-nitrobenzohydrazide

InChI

InChI=1S/C18H15N5O6/c24-15(20-21-16(25)11-5-7-12(8-6-11)23(28)29)9-10-22-17(26)13-3-1-2-4-14(13)19-18(22)27/h1-8H,9-10H2,(H,19,27)(H,20,24)(H,21,25)

InChI Key

KKOHNNVPYFEGKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCC(=O)NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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